[DAla4] Substance P (4-11) is a C-terminal octapeptide analog of the endogenous neuropeptide Substance P (SP), with the amino acid sequence: D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 [2] [5] [7]. This synthetic derivative exhibits modified interactions with neurokinin receptors (NK-R), particularly the NK1 receptor subtype, due to strategic structural alterations that enhance receptor selectivity and metabolic stability while modulating signaling dynamics.
The binding affinity of [DAla4] Substance P (4-11) to NK1 receptors is governed by its stereochemical compatibility with extracellular receptor domains. Native SP binds to NK1 via multitopic interactions involving the receptor's N-terminal (Nt) tail (residues 11–21) and extracellular loop II (ECLII; residues 170–193) [8]. The D-Ala4 substitution replaces the native L-proline at position 4 with a D-isomer alanine. This modification:
Table 1: Structural Domains of NK1 Receptor Engaged by [DAla4] Substance P (4-11)
Receptor Domain | Critical Residues | Interaction Type | Functional Consequence |
---|---|---|---|
N-terminal tail | Arg11, Lys14, Glu16 | Electrostatic | Low-affinity anchoring |
ECLII | Met174, Phe176, Met181 | Hydrophobic | High-affinity stabilization |
Transmembrane core | Tyr287, His108 | None | Minimal involvement |
[DAla4] Substance P (4-11) acts as a competitive antagonist at NK1 receptors, inhibiting binding of both SP and eledoisin (a tachykinin analog). Key inhibitory dynamics include:
Table 2: Competitive Binding Profiles of [DAla4] Substance P (4-11)
Ligand | Radiolabeled Tracer | IC50 (μM) | Binding Site Overlap |
---|---|---|---|
Substance P | 125I-Bolton Hunter-SP | 0.15 | Orthosteric (Nt + ECLII) |
Eledoisin | 125I-Bolton Hunter-eledoisin | 0.50 | Partial (ECLII dominant) |
Beyond competitive antagonism, [DAla4] Substance P (4-11) exhibits allosteric properties that modulate NK1 receptor signaling:
These effects align with the smaller size (MW = 940.12 g/mol) and increased lipophilicity (cLogP ≈ 2.9) of [DAla4] Substance P (4-11) compared to native SP, physicochemical traits associated with allosteric modulators in membrane-embedded receptors [10].
Table 3: Signaling Cascades Modulated by [DAla4] Substance P (4-11)
Signaling Pathway | Effect | Proposed Mechanism |
---|---|---|
Gαq/PLCβ/IP3 | ↓ 70–80% | Competitive blockade + G-protein bias |
β-arrestin/ERK | ↔ or ↑ | Stabilized receptor-β-arrestin complex |
NF-κB transcription | ↓ 90% | Suppressed SP-induced IκB degradation |
cAMP accumulation | ↑ 2-fold (low dose) | Unmasking of Gαs coupling |
The metabolic stability of [DAla4] Substance P (4-11) against proteases is critically enhanced by two structural features:
Table 4: Proteolytic Stability Profile
Protease | Cleavage Site in SP | Effect on [DAla4] SP(4-11) | Half-life Extension |
---|---|---|---|
Dipeptidyl peptidase-4 (DPP4) | Arg1-Pro2 | Resistant (site absent + D-Ala4) | 4× |
Angiotensin-converting enzyme | Gln6-Phe7, Phe7-Phe8 | Partial cleavage (retains 40% at 1 h) | 2.5× |
Neutral endopeptidase (NEP) | Multiple C-terminal sites | Moderate cleavage (Gly9-Leu10) | 1.8× |
This enzymatic resistance enables prolonged receptor occupancy, making it a valuable tool for studying sustained NK1 receptor modulation.
Table 5: Compound Summary
Property | [DAla4] Substance P (4-11) |
---|---|
IUPAC Name | (2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1,5-dioxopentan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylsulfanylpropanoyl]amino]-4-methylsulfanylbutanamide |
CAS No. | 81381-50-2 |
Sequence | D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
Molecular Formula | C44H65N11O10S |
Molecular Weight | 940.12 g/mol |
Key Modification | D-alanine substitution at Position 4 + N-terminal truncation |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4